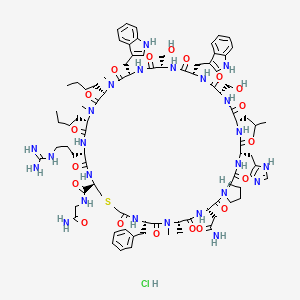

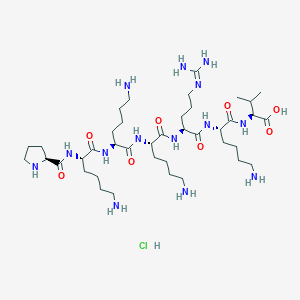

BMSpep-57 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BMSpep-57 (chlorhydrate) est un inhibiteur peptidique macrocyclique puissant et compétitif de l'interaction entre la protéine 1 de mort cellulaire programmée (PD-1) et le ligand 1 de mort cellulaire programmée (PD-L1). Ce composé a montré un potentiel significatif en immunothérapie en améliorant la fonction des cellules T et en augmentant la production d'interleukine-2 (IL-2) dans les cellules mononuclées du sang périphérique .

Méthodes De Préparation

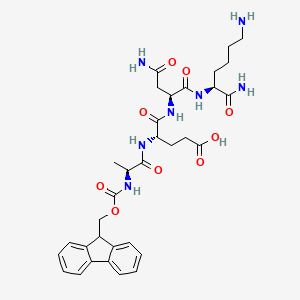

Voies de synthèse et conditions réactionnelles : BMSpep-57 (chlorhydrate) est synthétisé par une série de réactions de couplage peptidique. La séquence du peptide est {acide mercaptoacétique}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly, avec un pont sulfure entre l'acide mercaptoacétique et la cystéine . La synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de BMSpep-57 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle, telles que la HPLC préparative, assure la production efficace du composé .

Analyse Des Réactions Chimiques

Types de réactions : BMSpep-57 (chlorhydrate) subit principalement des réactions de formation de liaisons peptidiques et de cyclisation au cours de sa synthèse. Le composé est stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation, de réduction ou de substitution .

Réactifs et conditions courantes :

Réactifs de couplage peptidique : N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt) et N,N-diisopropyléthylamine (DIPEA) sont couramment utilisés pour la formation de liaisons peptidiques.

Réactifs de cyclisation : L'acide mercaptoacétique est utilisé pour former le pont sulfure entre le résidu cystéine et la chaîne peptidique

Produits principaux : Le produit principal formé à partir de ces réactions est le peptide cyclique BMSpep-57 (chlorhydrate), qui présente une pureté et une stabilité élevées .

4. Applications de la recherche scientifique

BMSpep-57 (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Immunothérapie : Il est utilisé pour inhiber l'interaction PD-1/PD-L1, améliorant ainsi la fonction des cellules T et augmentant la production d'IL-2. .

Études biologiques : Le composé est utilisé pour étudier les mécanismes d'épuisement des cellules T et les voies de contrôle immunitaire

Développement de médicaments : BMSpep-57 (chlorhydrate) sert de composé de référence pour le développement de nouveaux agents immunothérapeutiques ciblant la voie PD-1/PD-L1

5. Mécanisme d'action

BMSpep-57 (chlorhydrate) exerce ses effets en inhibant de manière compétitive l'interaction entre PD-1 et PD-L1. PD-1 est un récepteur de surface cellulaire exprimé sur les cellules T, tandis que PD-L1 est une protéine transmembranaire exprimée sur les cellules tumorales et les cellules présentatrices d'antigènes. En se liant à PD-L1 avec une forte affinité, BMSpep-57 (chlorhydrate) empêche PD-1 de s'engager avec son ligand, bloquant ainsi le signal inhibiteur qui conduit à l'épuisement des cellules T. Cela entraîne une activation accrue des cellules T et une augmentation de la production d'IL-2 .

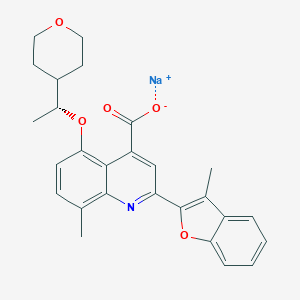

Composés similaires :

BMSpep-55 : Un autre inhibiteur peptidique macrocyclique de l'interaction PD-1/PD-L1 avec une affinité de liaison et un mécanisme d'action similaires

BMSpep-56 : Un peptide structurellement lié avec de légères modifications dans la séquence d'acides aminés, conduisant à des différences d'affinité de liaison et de stabilité

Unicité de BMSpep-57 (chlorhydrate) : BMSpep-57 (chlorhydrate) se distingue par sa forte affinité de liaison à PD-L1 (constantes de dissociation de 19 nM et 19,88 nM dans les essais MST et SPR, respectivement) et sa capacité à inhiber la liaison PD-1/PD-L1 avec une CI50 de 7,68 nM. De plus, il induit des niveaux élevés de production d'IL-2 dans les cellules mononuclées du sang périphérique, ce qui en fait un agent immunothérapeutique puissant .

Applications De Recherche Scientifique

BMSpep-57 (hydrochloride) has several scientific research applications, including:

Immunotherapy: It is used to inhibit the PD-1/PD-L1 interaction, thereby enhancing T cell function and increasing IL-2 production. .

Biological Studies: The compound is used to study the mechanisms of T cell exhaustion and immune checkpoint pathways

Drug Development: BMSpep-57 (hydrochloride) serves as a lead compound for developing new immunotherapeutic agents targeting the PD-1/PD-L1 pathway

Mécanisme D'action

BMSpep-57 (hydrochloride) exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on T cells, while PD-L1 is a transmembrane protein expressed on tumor cells and antigen-presenting cells. By binding to PD-L1 with high affinity, BMSpep-57 (hydrochloride) prevents PD-1 from engaging with its ligand, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in enhanced T cell activation and increased production of IL-2 .

Comparaison Avec Des Composés Similaires

BMSpep-55: Another macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with similar binding affinity and mechanism of action

BMSpep-56: A structurally related peptide with slight modifications in the amino acid sequence, leading to differences in binding affinity and stability

Uniqueness of BMSpep-57 (hydrochloride): BMSpep-57 (hydrochloride) stands out due to its high binding affinity to PD-L1 (dissociation constants of 19 nM and 19.88 nM in MST and SPR assays, respectively) and its ability to inhibit PD-1/PD-L1 binding with an IC50 of 7.68 nM. Additionally, it induces high levels of IL-2 production in peripheral blood mononuclear cells, making it a potent immunotherapeutic agent .

Propriétés

IUPAC Name |

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHYRZSAMTCOQ-IKIWNWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H127ClN24O19S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1904.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide](/img/structure/B8143661.png)

![8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8143669.png)

![ethyl 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B8143670.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B8143721.png)